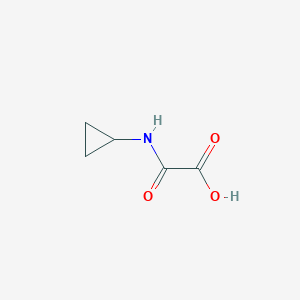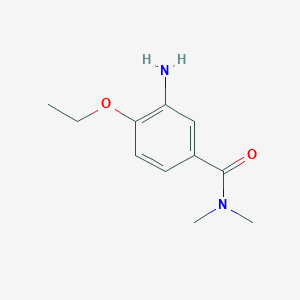
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine
Übersicht
Beschreibung
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2 . It is used in various scientific and industrial applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H4BrClN2O2/c1-3-5 (10 (11)12)2-4 (7)6 (8)9-3/h2H,1H3 . This code provides a unique representation of the compound’s molecular structure . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.47 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine has been utilized in the synthesis of various heterocyclic compounds. For example, Takahashi and Yoneda (1958) demonstrated the preparation of azaphenoxazine derivatives from compounds including 3-bromo-4-chloro-5-nitropyridine. These compounds are useful in the development of new chemical structures with potential applications in pharmaceuticals and material sciences (Takahashi & Yoneda, 1958).
Azaindole Derivatives
Research by Prokopov and Yakhontov (1979) involved the transformation of 3-bromo-4-chloro-5-nitropyridine into azaindole derivatives, which are significant in medicinal chemistry. Their study led to the creation of 4-bromo-6-azaindole, showcasing the compound's versatility in synthesizing complex molecules (Prokopov & Yakhontov, 1979).
Computational Analysis and Molecular Docking
Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to analyze molecular structure and energy. Their research included molecular docking with target proteins, demonstrating the compound's potential in drug discovery and molecular biology studies (Arulaabaranam et al., 2021).
Vibrational Properties and Crystal Structure
The study of vibrational properties and crystal structure of derivatives like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide provides insights into the physical and chemical characteristics of these compounds. Research by Ban-Oganowska et al. (2001) contributes to a deeper understanding of the crystallography and spectroscopy of nitropyridines (Ban-Oganowska et al., 2001).
Influence of Solvent on Reactivity
Hertog and Jouwersma (1953) explored the influence of solvents on the reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including compounds related to this compound. Understanding the solvent effects is crucial for optimizing synthetic routes in chemical manufacturing (Hertog & Jouwersma, 1953).
Attractive Intermolecular Interactions
The study of intermolecular interactions in derivatives of nitropyridines, such as 3-bromo- and 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, provides valuable information on molecular packing and bonding. Hanuza et al. (1997) investigated these interactions, which have implications for the development of new materials and understanding molecular behavior (Hanuza et al., 1997).
Safety and Hazards
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It also poses a danger to the eyes (H318) and can cause skin irritation . Precautionary measures include avoiding contact with skin and eyes and seeking medical attention if swallowed .
Biochemische Analyse
Biochemical Properties
3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carboxylesterases, enzymes involved in the metabolism of xenobiotics and regulation of physiological processes such as metabolic homeostasis and macrophage development . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes and metabolic pathways . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including potential cytotoxicity and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of this compound can result in toxic effects, including damage to vital organs and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and detoxification. For example, carboxylesterases are known to metabolize this compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes . These interactions can affect the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biochemical and cellular effects.
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-6-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGHUAZJNBXABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652052 | |
| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856834-95-2 | |
| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856834-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2-CHLORO-5-NITRO-6-PICOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine](/img/structure/B1372565.png)


![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)

![4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1372574.png)

![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)




![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)
